Colestilan
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(chloromethyl)oxirane;2-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.C3H5ClO/c1-4-5-2-3-6-4;4-1-3-2-5-3/h2-3H,1H3,(H,5,6);3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMLYXMVPJAVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1.C1C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914950 | |
| Record name | 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95522-45-5 | |
| Record name | Colestilan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95522-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colestilan chloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095522455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colestilan chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Colestilan
Proposed Mechanisms for Secondary Metabolic Effects
Influence on Glucose Homeostasis and GLP-1 Secretion
Colestilan has been observed to positively influence glucose homeostasis, particularly in patients with type 2 diabetes. nih.govnih.gov A key aspect of this effect is its capacity to enhance the secretion of glucagon-like peptide-1 (GLP-1). nih.govnih.govjst.go.jp GLP-1 is an incretin (B1656795) hormone secreted by intestinal L-cells that plays a crucial role in glucose regulation by stimulating glucose-dependent insulin (B600854) secretion from pancreatic beta-cells, inhibiting glucagon (B607659) release, slowing gastric emptying, and promoting satiety. nih.govwikipedia.orgbiochempeg.comclevelandclinic.orgmdpi.comfrontiersin.org
Clinical studies have provided evidence for this compound's impact on glucose parameters. For instance, this compound (also referred to as colestimide) has been shown to decrease postprandial plasma glucose levels and increase plasma GLP-1 levels in patients with type 2 diabetes complicated by hypercholesterolemia. nih.govjst.go.jp Specifically, a significant increase in the 2-hour postprandial plasma GLP-1 level was observed following this compound administration. jst.go.jp This suggests that the glucose-lowering effects of this compound are, at least in part, mediated by its ability to augment endogenous GLP-1 secretion. nih.govnih.govjst.go.jp
Furthermore, this compound has demonstrated a beneficial effect on glycated hemoglobin (HbA1c) levels. In patients with baseline HbA1c values of 7.0% or higher, this compound treatment led to reductions. nih.goveuropa.eunih.govkarger.com Data from various studies indicate consistent HbA1c reductions:
| Study Type | Duration | HbA1c Reduction Range |
| Fixed-dose study | 12 weeks | 0.36% to 1.38% europa.eu |
| Flexible-dose study | 12 weeks | 0.91% to 0.94% europa.eu |
| Long-term treatment | 1 year | 1.12% europa.eu |
The proposed mechanism for this compound's influence on glucose metabolism and GLP-1 secretion involves its role as a bile acid sequestrant. By binding bile acids in the gut, this compound alters the enterohepatic circulation of bile acids. wikipedia.orgeuropa.eu This alteration in the bile acid pool is believed to affect glucose metabolism, potentially through the activation of G protein-coupled receptor 5 (TGR5) on intestinal L cells, which are known to mediate GLP-1 secretion. nih.goveuropa.eudntb.gov.ua
Impact on Uric Acid Metabolism and Excretion
This compound has also been found to influence uric acid metabolism, leading to a reduction in serum uric acid levels. nih.goveuropa.eunih.govkarger.comresearchgate.net As an anion-exchange resin, this compound exhibits an affinity for urate, binding it within the gastrointestinal tract. wikipedia.org This binding prevents the reabsorption of uric acid and promotes its excretion via the feces, thereby contributing to a decrease in systemic uric acid concentrations. wikipedia.orgeuropa.eu
Research findings consistently report a reduction in serum uric acid with this compound treatment:
| Study Parameter | Observed Uric Acid Change | Statistical Significance |
| This compound vs. Placebo (withdrawal period) | -54.98 μmol/L difference | P < 0.001 nih.gov |
| This compound (mean reduction from baseline) | -66.68 μmol/L (1 year) | P < 0.001 nih.gov |
| This compound (mean reduction from baseline) | -0.53 mg/dl (52 weeks) | P < 0.001 karger.com |
| This compound (dose-dependent reduction) | Mean 43 μmol/L (1 year) | Not specified europa.eu |
Pharmacodynamic Profile of Colestilan
Lipid Profile Alterations
Beyond its primary role in phosphate (B84403) binding, colestilan also acts as a bile acid sequestrant, leading to beneficial alterations in the lipid profile. patsnap.comnih.goveuropa.eu
This compound demonstrates a significant ability to reduce low-density lipoprotein cholesterol (LDL-C) levels. In one study, serum LDL-C increased in the placebo group, while remaining relatively stable in the this compound group, resulting in a -71.1% difference in the percent change in LDL-C level. nih.gov Total cholesterol levels were also lower with this compound compared to placebo, showing a difference of -35.1% (P < 0.001). nih.gov this compound significantly reduced serum LDL-C by 17.8%, 25.6%, 29.4%, 34.8%, and 33.4% at daily doses of 3, 6, 9, 12, and 15 g, respectively, at week 12 in a fixed-dose study compared to placebo. europa.eujodrugs.com In flexible-dose studies, significant reductions from baseline of 35.3% and 30.1% were observed at week 12. europa.eujodrugs.com Long-term studies over one year showed a sustained reduction of 25.8% in LDL-C. europa.eujodrugs.com Both this compound and sevelamer (B1230288) produced similar significant reductions from baseline in LDL-C levels (P < 0.001). nih.govresearchgate.net A meta-analysis confirmed a significant decrease in LDL cholesterol with a WMD of -0.78 mmol/L (95% CI, -0.85 to -0.71, P < 0.00001) compared with placebo. nih.gov In a 52-week study, LDL-C was reduced by -25.9% at week 12 and -24.0% at week 52 from a mean baseline of 83.3 mg/dL. karger.com
Table 4: Effects of this compound on Low-Density Lipoprotein Cholesterol (LDL-C)
| Study/Period | Change in LDL-C (%) | Change in LDL-C (mmol/L) | P-value | Reference |
| Compared to Placebo | -71.1 | - | < 0.001 | nih.gov |
| Week 12 (3g/day) | -17.8 | - | Significant | europa.eujodrugs.com |
| Week 12 (6g/day) | -25.6 | - | Significant | europa.eujodrugs.com |
| Week 12 (9g/day) | -29.4 | - | Significant | europa.eujodrugs.com |
| Week 12 (12g/day) | -34.8 | - | Significant | europa.eujodrugs.com |
| Week 12 (15g/day) | -33.4 | - | Significant | europa.eujodrugs.com |
| Week 12 (Flexible-dose) | -35.3 and -30.1 | - | Significant | europa.eujodrugs.com |
| One Year | -25.8 | - | - | europa.eujodrugs.com |
| Week 12 (Mean baseline 83.3 mg/dL) | -25.9 | - | Significant | karger.com |
| Week 52 (Mean baseline 83.3 mg/dL) | -24.0 | - | Significant | karger.com |
| Meta-analysis (vs. Placebo) | - | WMD: -0.78 | < 0.00001 | nih.gov |
Total Cholesterol Modulation
This compound has consistently shown a significant capacity to reduce total cholesterol levels. In a 12-week, multicenter, randomized, double-blind, placebo-controlled trial involving patients with chronic kidney disease (CKD) stage 5 on dialysis, this compound at doses of 3, 6, 9, and pooled 12/15 g/day led to significantly greater mean percentage reductions in total cholesterol compared to placebo. oup.comresearchgate.net This effect is attributed to its bile acid binding property, which disrupts the enterohepatic circulation of bile acids, leading to increased hepatic synthesis of new bile acids from cholesterol, thereby lowering hepatic and serum cholesterol levels. rjppd.org
Oxidized LDL-C Effects
Beyond its impact on total cholesterol, this compound also significantly reduces levels of oxidized low-density lipoprotein cholesterol (LDL-C). oup.comresearchgate.netresearchgate.netcolab.ws Oxidized LDL-C is considered a crucial factor in the progression of atherosclerosis. In the aforementioned 12-week study, this compound at doses of 3, 6, 9, and pooled 12/15 g/day resulted in significant reductions in oxidized LDL-C compared to placebo. oup.comresearchgate.net The percentage reduction in LDL-C levels was significantly greater with this compound at various doses compared to placebo, ranging from 15.9% to 27.6% depending on the dose in one study. oup.comresearchgate.net Another study reported LDL-C reductions of 17.8% to 34.8% at Week 12 across different doses (3-15 g/day ) compared to placebo, and a 25.8% reduction after one year of treatment. europa.eu Long-term evaluation also indicated a reduction in LDL-C by -25.9% at week 12 and -24.0% at week 52 from a mean baseline of 83.3 mg/dL. karger.com In patients with type 2 diabetes, a 22.5% reduction in LDL cholesterol was observed after 12 weeks of treatment. nih.gov
Table 1: Percentage Reduction in LDL-C with this compound
| Study Duration | This compound Dose | LDL-C Reduction (%) | Reference |
| 12 Weeks | 3 g/day | 15.9 | oup.comresearchgate.net |
| 12 Weeks | 6 g/day | 25.6 | oup.comeuropa.euresearchgate.net |
| 12 Weeks | 9 g/day | 29.4 | oup.comeuropa.euresearchgate.net |
| 12 Weeks | 12 g/day | 34.8 | europa.eu |
| 12 Weeks | 15 g/day | 33.4 | europa.eu |
| 12 Weeks | Pooled 12/15 g/day | 27.6 | oup.comresearchgate.net |
| 12 Weeks | Flexible-dose | 35.3, 30.1 | europa.eu |
| 12 Weeks | Monotherapy (Type 2 Diabetes) | 22.5 | nih.gov |
| 52 Weeks | Flexible-dose | 24.0 | karger.com |
| 1 Year | Long-term studies | 25.8 | europa.eu |
High-Density Lipoprotein Cholesterol (HDL-C) and Triglyceride Levels (Lack of Significant Effect)
Studies on this compound generally report no significant changes in high-density lipoprotein cholesterol (HDL-C) or triglyceride levels in the short term. oup.comkarger.comnih.gov For instance, a 12-week study found no significant differences between this compound and placebo for the mean percentage change in serum HDL-C or triglycerides. oup.com Similarly, another study noted that HDL-C levels did not change significantly during 12 weeks of treatment with this compound. nih.gov While long-term treatment (up to one year) with this compound or sevelamer showed a slight increase in HDL-C levels, triglycerides remained largely unchanged. karger.comnih.gov In a comparative study with simvastatin (B1681759), reductions in total cholesterol were similar, but simvastatin was more effective at controlling triglyceride levels, while this compound did not significantly affect them. nih.gov
Glycemic Control Parameters
This compound, as a bile acid sequestrant, has also demonstrated effects on glycemic control, which are thought to be mediated through interactions with receptors involved in both lipid and glucose metabolic pathways. karger.comnih.govnih.gov
Glycosylated Hemoglobin A1c (HbA1c) Decreases in Elevated Baselines
This compound has been shown to significantly decrease glycosylated hemoglobin A1c (HbA1c) levels, particularly in patients with elevated baseline values. In a 12-week fixed-dose study, this compound (6, 9 g, and pooled 12/15 g) was associated with significant reductions in HbA1c compared with placebo. oup.com Specifically, in subjects with baseline HbA1c ≥7.0%, this compound demonstrated reductions ranging from 0.36% to 1.38% at week 12 in a fixed-dose study, and reductions of 0.94% and 0.91% in two flexible-dose studies. europa.eu After one year of treatment, a reduction of 1.12% in HbA1c was observed. europa.eu
A study in patients with type 2 diabetes reported that this compound significantly reduced HbA1c by 0.9% at 12 weeks. nih.gov In a long-term study (mean 18 months) in type 2 diabetes patients with elevated LDL levels, HbA1c significantly decreased from a baseline of 8.1% ± 1.1% to 7.1% ± 0.7% at 3 months and 7.2% ± 0.9% at the end point. scispace.com For a subgroup of patients with poorly controlled type 2 diabetes (HbA1c > 8.0%), baseline levels of 8.8% ± 0.7% decreased to 7.4% ± 0.6% at 3 months and 7.6% ± 1.0% at the end point. scispace.com The decrease in HbA1c showed a positive correlation with baseline HbA1c, indicating that patients with higher baseline levels experienced a greater reduction. nih.gov
Table 2: Reduction in HbA1c with this compound
| Study Duration | Patient Group | Baseline HbA1c (%) | HbA1c Reduction (%) | Reference |
| 12 Weeks | CKD Dialysis Patients | Not specified | Significant reduction | oup.com |
| 12 Weeks | Subjects with HbA1c ≥7.0% | ≥7.0 | 0.36 to 1.38 | europa.eu |
| 12 Weeks | Type 2 Diabetes Patients | ≥7.0 | 0.9 | nih.gov |
| 3 Months | Type 2 Diabetes Patients | 8.1 ± 1.0 | 0.7 (8% reduction) | nih.gov |
| 3 Months | Type 2 Diabetes Patients (Elevated LDL) | 8.1 ± 1.1 | 1.0 | scispace.com |
| 3 Months | Poorly Controlled Type 2 Diabetes (HbA1c > 8.0%) | 8.8 ± 0.7 | 1.4 | scispace.com |
| 18 Months (End Point) | Type 2 Diabetes Patients (Elevated LDL) | 8.1 ± 1.1 | 0.9 | scispace.com |
| 1 Year | CKD Dialysis Patients | Not specified | 1.12 | europa.eu |
Postprandial Glucose Responses
This compound has been observed to decrease postprandial plasma glucose levels. In a clinical study, significant decreases in 1-hour and 2-hour postprandial plasma glucose (PPG1 and PPG2) by 1.5 and 1.9 mmol/L, respectively, were noted in the this compound-treated group. bioworld.com Another study showed that 1-hour postprandial plasma glucose levels significantly decreased from 208 ± 49 mg/dL to 166 ± 30 mg/dL (P<0.001), and 2-hour postprandial plasma glucose levels significantly decreased from 209 ± 56 mg/dL to 178 ± 39 mg/dL (P=0.015) after one week of colestimide (this compound) administration. jst.go.jp This effect may be partly explained by an increase in glucagon-like peptide-1 (GLP-1) levels, as observed in some studies. nih.govjst.go.jpnih.govphysiology.org
Uric Acid Level Reduction
Table 3: Reduction in Uric Acid Levels with this compound
| Study Duration | Baseline Uric Acid (mg/dL or µmol/L) | Uric Acid Reduction | Reference |
| 12 Weeks | Not specified | Significant reduction | oup.com |
| 52 Weeks | 6.6 mg/dL | -0.53 mg/dL | karger.com |
| 1 Year | Not specified | 43 µmol/L | europa.eu |
| 1 Year | Not specified | -66.68 µmol/L (vs. -26.59 µmol/L for sevelamer) | nih.gov |
Clinical Efficacy and Therapeutic Applications
Efficacy in Hyperphosphatemia Management
Colestilan has demonstrated significant efficacy in controlling serum phosphorus levels in patients with hyperphosphatemia associated with chronic kidney disease (CKD) stage 5D. karger.comnih.govkarger.com
In short-term randomized controlled trials, this compound has shown a significant reduction in serum phosphorus levels compared to placebo. A multicenter, randomized, double-blind, placebo-controlled withdrawal study involving North American CKD 5D patients with hyperphosphatemia reported a significant difference of -1.01 mg/dL (-0.33 mmol/L) in mean change in serum phosphorus favoring this compound during the placebo-controlled withdrawal period (p < 0.001). This study also noted that this compound reduced serum phosphorus significantly from baseline to week 12 by -1.54 mg/dL (-0.50 mmol/L) (p < 0.001). karger.comkarger.com Another prospective multicenter study found that at Week 16, serum phosphorus level was 0.43 mmol/L (1.32 mg/dL) lower with this compound than placebo (P < 0.001). nih.govnih.govfirstwordpharma.com A meta-analysis of four studies, with treatment durations ranging from 2 to 12 weeks, indicated that this compound significantly decreased serum phosphorus by a weighted mean difference (WMD) of -0.22 mmol/L (95% CI, -0.33 to -0.12, P < 0.0001) compared to placebo. nih.gov
Table 1: Short-Term Efficacy of this compound in Hyperphosphatemia
| Study Duration | Patient Population | Comparator | Key Finding (Serum Phosphorus Reduction) | Statistical Significance |
| 4 weeks (withdrawal period) karger.comkarger.com | CKD 5D, North American | Placebo | -1.01 mg/dL (-0.33 mmol/L) difference favoring this compound | P < 0.001 |
| 12 weeks (titration period) karger.comkarger.com | CKD 5D, North American | Baseline | -1.54 mg/dL (-0.50 mmol/L) from baseline | P < 0.001 |
| 16 weeks (withdrawal period) nih.govnih.govfirstwordpharma.com | CKD 5D | Placebo | 0.43 mmol/L (1.32 mg/dL) lower with this compound | P < 0.001 |
| 2-12 weeks (meta-analysis) nih.gov | Dialysis patients | Placebo | -0.22 mmol/L (WMD) | P < 0.0001 |
This compound has demonstrated sustained efficacy in maintaining phosphate (B84403) control over longer treatment periods. In a 1-year prospective randomized study, both this compound and sevelamer (B1230288) produced significant reductions from baseline in serum phosphorus levels (P < 0.001), and these reductions were maintained for 1 year. This compound reduced serum phosphorus from 2.22 mmol/L (6.9 mg/dL) to 1.73 mmol/L (5.37 mg/dL), while sevelamer reduced it from 2.36 mmol/L (7.32 mg/dL) to 1.61 mmol/L (5.0 mg/dL). oup.com Another long-term open-label study in CKD Stage 5D patients with hyperphosphatemia showed that serum phosphorus was significantly reduced by 1.18 mg/dL (p < 0.001), from 6.99 mg/dL at baseline to 5.80 mg/dL at week 52. researchgate.netnih.gov
Table 2: Long-Term Efficacy of this compound in Hyperphosphatemia
| Study Duration | Patient Population | Comparator | Key Finding (Serum Phosphorus Reduction) | Statistical Significance |
| 1 year nih.govoup.com | CKD 5D | Sevelamer | This compound: -0.47 mmol/L (-1.47 mg/dL) from baseline; Sevelamer: -0.73 mmol/L (-2.26 mg/dL) from baseline | P < 0.001 (both) |
| 52 weeks researchgate.netnih.gov | CKD 5D, North American | Baseline | -1.18 mg/dL from baseline (6.99 mg/dL to 5.80 mg/dL) | P < 0.001 |
This compound treatment has been associated with an increase in the proportion of patients achieving target serum phosphorus levels. In a post hoc analysis, the proportion of responders (defined as serum phosphorus level ≤6.0 mg/dL (1.94 mmol/L)) increased from 27% at week 1 to 56% at week 12 in patients treated with this compound. In the double-blind period, the response rate continued to increase in the this compound group, reaching 61% at week 12 and 69% at week 16, whereas it decreased in the placebo group from 53% to 33%. karger.com After 1 year of treatment, similar proportions of patients achieved target levels of ≤1.78 mmol/L (5.5 mg/dL) or ≤1.95 mmol/L (6.0 mg/dL) with this compound (65.3% and 73.3%, respectively) and sevelamer (66.9% and 77.4%, respectively). nih.govnih.govfirstwordpharma.comoup.com
Table 3: Responder Rates for Target Phosphorus Levels
| Target Phosphorus Level | Timepoint | This compound Responder Rate | Placebo Responder Rate | Sevelamer Responder Rate |
| ≤6.0 mg/dL (1.94 mmol/L) karger.com | Week 1 | 27% | N/A | N/A |
| ≤6.0 mg/dL (1.94 mmol/L) karger.com | Week 12 | 56% | 53% (decreased to 33% by Week 16) | N/A |
| ≤6.0 mg/dL (1.94 mmol/L) karger.com | Week 16 | 69% | 33% | N/A |
| ≤1.78 mmol/L (5.5 mg/dL) nih.govnih.govfirstwordpharma.comoup.com | 1 year | 65.3% | N/A | 66.9% |
| ≤1.95 mmol/L (6.0 mg/dL) nih.govnih.govfirstwordpharma.comoup.com | 1 year | 73.3% | N/A | 77.4% |
Efficacy in Dyslipidemia Management
This compound, as an anion-exchange resin, binds not only to phosphate but also to bile acids in the gastrointestinal tract, leading to a reduction in serum levels of low-density lipoprotein cholesterol (LDL-C). patsnap.comwikipedia.orgkarger.comoup.com
Clinical studies have shown that this compound significantly reduces total cholesterol and LDL-C levels in CKD patients on dialysis. In a randomized, double-blind, placebo-controlled, multiple fixed-dose trial, the percentage reduction in LDL-C level was significantly greater with this compound across various doses (3, 6, 9, and pooled 12/15 g) compared to placebo, with reductions ranging from 15.9% to 27.6% depending on the dose. oup.comresearchgate.netnih.gov This trial also reported that this compound reduced total cholesterol. oup.comnih.gov In a 1-year study, serum LDL-C levels were significantly lower with this compound than with placebo (P < 0.001). Both this compound and sevelamer produced similar significant reductions from baseline in LDL-C levels (P < 0.001). nih.govnih.govfirstwordpharma.comoup.com
Table 4: Impact of this compound on Lipid Levels in CKD Patients
| Lipid Parameter | Study Type | Comparator | Key Finding (Reduction/Change) | Statistical Significance |
| LDL-C (%) oup.comresearchgate.netnih.gov | Fixed-dose trial | Placebo | 15.9% to 27.6% reduction (dose-dependent) | Significant (P < 0.001) |
| Total Cholesterol karger.comoup.comnih.gov | RCTs | Placebo | Significant reduction | P < 0.001 |
| LDL-C nih.govnih.govfirstwordpharma.comoup.com | 1-year study | Placebo/Sevelamer | Significantly lower than placebo; similar reduction to sevelamer | P < 0.001 |
| LDL-C researchgate.netnih.gov | Long-term open-label | Baseline | Significantly reduced | P < 0.001 |
Dyslipidemia is a common comorbidity in patients with CKD and is a well-established risk factor for cardiovascular disease in the general population. karger.comoup.com While studies on the direct benefits of lowering cholesterol levels in dialysis patients have yielded conflicting results, some research, such as the SHARP study, has indicated that reducing LDL-C levels can decrease the risk of atherosclerotic events in CKD patients, including those on dialysis. nih.govoup.com The ability of this compound to reduce LDL-C levels without requiring additional medication can be a beneficial feature for CKD patients, potentially simplifying their treatment regimen. patsnap.comnih.gov Beyond lipids, this compound has also been associated with beneficial effects on other metabolic parameters, including reductions in glycated hemoglobin (HbA1c) in patients with elevated baseline HbA1c and reductions in uric acid levels. karger.comnih.govnih.govoup.comresearchgate.netnih.gov These additional effects on metabolic parameters are relevant given their association with morbidity and mortality risk in CKD patients. karger.com
Effects on Other Metabolic Parameters
This compound has been observed to influence several key metabolic indicators, suggesting a broader impact on systemic health, particularly in patient populations with co-existing metabolic disturbances.
This compound has shown a consistent ability to reduce serum glycosylated hemoglobin A1c (HbA1c) levels, particularly in individuals with elevated baseline values. In studies involving subjects with a baseline HbA1c of 7.0% or higher, this compound treatment resulted in significant reductions. Fixed-dose studies reported a decrease ranging from 0.36% to 1.38% at week 12. europa.eu Flexible-dose studies further supported this finding, demonstrating reductions of 0.94% and 0.91% at week 12. europa.eu Over a longer treatment period, a reduction of 1.12% in HbA1c was observed after one year. europa.eu
A post-hoc analysis highlighted that the beneficial effect on HbA1c was primarily evident in patients with a baseline HbA1c of 7.0% or greater, where the mean HbA1c decreased from 8.5% to 7.6% at week 12. karger.com The mechanism underlying this effect is thought to involve changes in the bile acid pool within the gastrointestinal tract, which can influence glucose metabolic pathways. europa.eunih.gov This suggests that this compound's impact on glucose metabolism is more pronounced in individuals with pre-existing impaired glycemic control. karger.com
Table 1: this compound's Effect on HbA1c Reduction
| Study Type | Baseline HbA1c Cohort | Treatment Duration | HbA1c Reduction (%) |
| Fixed-Dose Study | ≥7.0% | Week 12 | 0.36 - 1.38 |
| Flexible-Dose Study 1 | ≥7.0% | Week 12 | 0.94 |
| Flexible-Dose Study 2 | ≥7.0% | Week 12 | 0.91 |
| Long-Term Treatment | Not specified | 1 Year | 1.12 |
| Post-Hoc Analysis | ≥7.0% (mean 8.5%) | Week 12 | 0.9 (from 8.5% to 7.6%) karger.com |
This compound has also been consistently associated with a reduction in serum uric acid levels. This effect appears to be dose-dependent. europa.eu A notable mean reduction of 43 micromol/L in serum uric acid was observed after one year of treatment. europa.eu While the precise mechanism by which this compound lowers uric acid is not fully understood, it is hypothesized that the compound may bind uric acid in the gastrointestinal tract, thereby facilitating its removal from the enterohepatic circulation. europa.eunih.gov This uric acid-lowering effect has been observed in various studies. nih.govkarger.comoup.com
Influence on Bone Mineralization Markers (e.g., PINP)
In the context of bone metabolism, investigations into this compound's influence on bone mineralization markers have revealed specific effects. A one-year study assessing the long-term effects of this compound on a selection of bone markers indicated a statistically significant change in only one marker: Procollagen Type I N-terminal Propeptide (PINP). karger.com
While several bone markers, including osteocalcin (B1147995) and PINP, showed a mean increase over the study period, only the increase in PINP reached statistical significance at 52 weeks. karger.com PINP is recognized as a bone formation marker, reflecting the activity of osteoblasts and the synthesis of new bone matrix, specifically type I collagen. euroimmun.comjournalagent.comnih.gov Its levels in blood are minimally affected by circadian variation and feeding, exhibiting a very low diurnal variation of 3–5%. nih.gov
Table 2: Influence of this compound on Bone Markers (1-Year Study)
| Bone Marker | Change at 52 Weeks | Statistical Significance |
| PINP | Mean Increase | Significant |
| Osteocalcin | Mean Increase | Not Significant |
| Other Bone Markers | Varied | Not Significant |
Comparative Studies and Clinical Positioning
Colestilan versus Placebo in Hyperphosphatemia and Dyslipidemia
Clinical trials have demonstrated this compound's significant superiority over placebo in managing hyperphosphatemia and dyslipidemia in patients with CKD Stage 5D (dialysis-dependent). In a multicenter, randomized, double-blind, placebo-controlled withdrawal study, this compound significantly reduced serum phosphorus levels compared to placebo. At Week 16, following a 4-week placebo-controlled withdrawal period, serum phosphorus was 0.43 mmol/L (1.32 mg/dL) lower with this compound than with placebo (p < 0.001). oup.comnih.govkarger.comnih.gov
Beyond phosphate (B84403) control, this compound also exhibited beneficial effects on lipid parameters. Serum LDL-C levels were significantly lower with this compound compared to placebo (p < 0.001). nih.govnih.govnih.govnih.gov A dose-dependent reduction in LDL-C was observed, ranging from 15.9% to 27.6% depending on the dose, in comparison to placebo. nih.gov Furthermore, this compound reduced total cholesterol, oxidized LDL-C, glycated hemoglobin (HbA1c) in patients with elevated baseline HbA1c, and uric acid levels, without increasing serum calcium levels. nih.govnih.govkarger.comnih.gov
Table 1: Comparative Efficacy of this compound vs. Placebo
| Parameter | This compound vs. Placebo (Mean Change/Reduction) | Statistical Significance (p-value) | Reference |
| Serum Phosphorus | -0.43 mmol/L (-1.32 mg/dL) lower | < 0.001 | nih.govnih.gov |
| Serum LDL-C | Significantly lower | < 0.001 | nih.govnih.govnih.gov |
| Total Cholesterol | Reduced | Not specified | nih.gov |
| Oxidized LDL-C | Reduced | Not specified | nih.gov |
| HbA1c (with elevated baseline) | Reduced | 0.002 | karger.com |
| Uric Acid | Reduced | 0.004 | karger.com |
| Serum Calcium | No significant change | Not specified | nih.govkarger.comnih.gov |
This compound versus Sevelamer (B1230288)
This compound and Sevelamer are both non-calcium, resin-based phosphate binders, making their comparative efficacy and safety profiles of significant clinical interest. nih.govtandfonline.comresearchgate.net
Studies comparing this compound and Sevelamer have shown similar efficacy in reducing serum phosphorus levels. Both agents produced significant reductions from baseline in mean serum phosphorus, which were maintained for up to 1 year (p < 0.001). nih.govnih.gov For instance, in one study, this compound reduced serum phosphorus from 2.22 mmol/L (6.9 mg/dL) to 1.73 mmol/L (5.37 mg/dL), while Sevelamer reduced it from 2.36 mmol/L (7.32 mg/dL) to 1.61 mmol/L (5.0 mg/dL) by the end of the study. nih.gov The proportion of patients achieving target serum phosphorus levels (e.g., ≤1.78 mmol/L or 5.5 mg/dL) at study end was similar for both this compound (65.3%) and Sevelamer (66.9%). nih.govnih.gov
Both this compound and Sevelamer demonstrated significant reductions from baseline in serum total cholesterol and LDL-C levels, which were maintained for up to 1 year. nih.gov In the short-term phase (Week 12), the decrease in LDL-C was greater with this compound than with Sevelamer (p < 0.05). nih.gov However, after 1 year of treatment, the proportions of patients achieving target LDL-C levels (e.g., <1.83 mmol/L or 70 mg/dL, or <2.59 mmol/L or 100 mg/dL) were similar between the two groups. For LDL-C <1.83 mmol/L, responder rates were 50.7% for this compound and 54.0% for Sevelamer; for LDL-C <2.59 mmol/L, rates were 85.3% for this compound and 80.6% for Sevelamer. nih.govnih.gov
Table 2: Comparative Efficacy of this compound vs. Sevelamer (1-Year Data)
| Parameter | This compound (End of Study) | Sevelamer (End of Study) | Statistical Comparison | Reference |
| Serum Phosphorus (mmol/L) | 1.73 | 1.61 | Similar reductions | nih.gov |
| Serum Phosphorus (mg/dL) | 5.37 | 5.0 | Similar reductions | nih.gov |
| Patients achieving P ≤ 1.78 mmol/L | 65.3% | 66.9% | Similar | nih.govnih.gov |
| Patients achieving P ≤ 1.95 mmol/L | 73.3% | 77.4% | Similar | nih.govnih.gov |
| LDL-C Reduction | Significant | Significant | Similar after 1 year | nih.govnih.gov |
| Patients achieving LDL-C < 1.83 mmol/L | 50.7% | 54.0% | Similar after 1 year | nih.govnih.gov |
| Patients achieving LDL-C < 2.59 mmol/L | 85.3% | 80.6% | Similar after 1 year | nih.govnih.gov |
This compound was generally well tolerated in long-term studies. nih.govkarger.com Both this compound and Sevelamer, as resin-based binders, are noted for having profiles that are less likely to contribute to vascular calcification compared to calcium-based binders. tandfonline.comresearchgate.net A notable difference observed in studies is their impact on serum calcium levels: serum calcium remained stable in the this compound group over a 1-year study period, whereas it tended to increase slightly in the Sevelamer group (an end-of-study increase of 0.035 mmol/L over baseline for Sevelamer). nih.govnih.gov The most commonly reported comparative adverse events for both agents were gastrointestinal. nih.govnih.govkarger.com
Despite their efficacy in lowering serum phosphate, meta-analyses and systematic reviews indicate a lack of proven added benefit for this compound regarding all-cause mortality and cardiovascular events when compared to placebo or other phosphate binders. researchgate.netlaegemiddelstyrelsen.dkmdpi.com While Sevelamer has shown a reduction in all-cause mortality when compared to calcium-based binders, the treatment effects of this compound on all-cause mortality and cardiovascular events have not been found to be statistically significant in comparative analyses. researchgate.netlaegemiddelstyrelsen.dkmdpi.comtg.org.auiqwig.de Current evidence suggests that while phosphate binders effectively reduce serum phosphate, it remains uncertain whether they consistently improve hard clinical outcomes such as all-cause or cardiovascular mortality. tg.org.auhospitalpharmacyeurope.com
This compound versus Calcium-Based Phosphate Binders
This compound is a non-calcium-containing phosphate binder, which distinguishes it from traditional calcium-based binders such as calcium acetate (B1210297) and calcium carbonate. nih.govwikipedia.orgoup.commims.comwikipedia.org This fundamental difference has significant clinical implications, particularly concerning calcium metabolism and cardiovascular health.
Calcium-based phosphate binders are effective at lowering serum phosphate levels but are associated with a risk of hypercalcemia (elevated serum calcium) and may contribute to vascular calcification. nih.govtandfonline.comresearchgate.nettg.org.au In contrast, this compound, being calcium-free, does not increase serum calcium levels and is considered to reduce the risk of hypercalcemia and potentially the progression of vascular calcifications. nih.govkarger.comnih.govtandfonline.comresearchgate.net This is a key advantage, especially in patients prone to hypercalcemia or those with existing vascular calcification.
While some meta-analyses suggest that non-calcium-based phosphate binders, as a class, might be associated with a reduced risk of all-cause mortality compared to calcium-based binders, this benefit is not consistently demonstrated across all studies, and specific evidence for this compound's impact on mortality over calcium-based binders is not significant. tg.org.auhospitalpharmacyeurope.com However, the ability of this compound to improve lipid profiles, similar to Sevelamer, offers an additional benefit that is generally not seen with calcium-based binders. nih.govpatsnap.com
Advantages as a Non-Calcium Based Agent (e.g., Avoidance of Hypercalcemia)
This compound is characterized as a non-absorbed, non-calcium, non-metal, anion-exchange resin nih.govnih.govkarger.compatsnap.comkarger.compatsnap.comeuropa.euwikidoc.orgtandfonline.com. Its primary mechanism involves binding to dietary phosphate within the gastrointestinal tract, thereby preventing its absorption into the bloodstream nih.govpatsnap.compatsnap.comeuropa.eu. This action is crucial for managing hyperphosphatemia, a common complication in CKD patients.
A key advantage of this compound stems from its non-calcium composition. Traditional calcium-based phosphate binders are frequently associated with the risk of hypercalcemia (elevated calcium levels in the blood) and an increased propensity for vascular calcification nih.govkarger.comkarger.comtandfonline.comtandfonline.com. In contrast, this compound does not lead to an increase in serum calcium levels and may contribute to reducing the risk of hypercalcemia nih.govnih.govkarger.comkarger.comtandfonline.com. Clinical studies have demonstrated that serum calcium levels remained stable in patients treated with this compound over a one-year period. Interestingly, during the same period, calcium levels showed a slight tendency to increase in groups treated with sevelamer, another non-calcium binder nih.gov. Furthermore, this compound has been shown to reduce the calcium × phosphorus ion product (Ca × P), a significant marker in mineral metabolism karger.comkarger.comeuropa.eu.
Potential Implications for Vascular Calcification Risk
Vascular calcification is a serious complication in CKD patients, often exacerbated by the use of calcium-based phosphate binders nih.govkarger.comkarger.comtandfonline.comtandfonline.com. Non-calcium-based binders, such as sevelamer and lanthanum, have been suggested to mitigate the risk of hypercalcemia and potentially slow the progression of vascular calcification nih.gov. As a non-calcium binder, this compound is similarly posited to reduce the risk of hypercalcemia and, consequently, the potential progression of vascular calcifications nih.govkarger.com.
While this compound effectively lowers serum phosphate levels, the broader impact of phosphate binders, including this compound, on all-cause mortality and cardiovascular events remains a subject of ongoing research. A meta-analysis encompassing various phosphate binders, including this compound, indicated that while they reduced serum phosphate levels compared to placebo, they did not show an effect on all-cause mortality and cardiovascular events nih.govmdpi.com. However, another systematic review and meta-analysis suggested that non-calcium-based phosphate binders might lead to decreased all-cause mortality when compared to calcium-based binders in CKD patients nih.govmdpi.com. Despite these findings, the direct evidence regarding the beneficial effect of phosphate binders on vascular calcification in CKD-Mineral and Bone Disorder (CKD-MBD) is still considered unclear due to the limited number of studies nih.gov.
This compound versus Simvastatin (B1681759) in Lipid Management (Non-inferiority studies)
Beyond its primary role as a phosphate binder, this compound demonstrates significant bile acid binding capabilities, which contribute to its lipid-lowering effects nih.govkarger.compatsnap.compatsnap.comeuropa.euwikidoc.orgeuropa.euontosight.ai. This dual action makes this compound a valuable agent in managing dyslipidemia, a common comorbidity in CKD patients.
This compound has been shown to significantly reduce low-density lipoprotein cholesterol (LDL-C) levels nih.govkarger.comkarger.compatsnap.comeuropa.euontosight.ainih.govoup.com. Studies have reported dose-dependent reductions in LDL-C, ranging from 15.9% to 27.6% compared to placebo over 12 weeks nih.govoup.com. Long-term studies also indicate sustained reductions, with LDL-C decreasing by 24.0% at 52 weeks karger.com. In addition to LDL-C, this compound has been observed to reduce total cholesterol, oxidized LDL-C, glycated hemoglobin (HbA1c), and uric acid levels nih.govkarger.comkarger.comeuropa.eunih.govoup.com.
Table 1: Percentage Reduction in LDL-C with this compound (Fixed-Dose Study at Week 12)
| This compound Dose ( g/day ) | Mean % Reduction in LDL-C (vs. Placebo) nih.govoup.com |
| 3 | 15.9% |
| 6 | 22.5% |
| 9 | 27.6% |
| 12/15 (pooled) | 27.6% |
Table 2: Mean Reduction in Serum Phosphorus with this compound (Fixed-Dose Study at Week 12)
| This compound Dose ( g/day ) | Mean Reduction in Serum Phosphorus (mmol/L) nih.govoup.com |
| 9 | -0.28 |
| 12/15 (pooled) | -0.34 |
In the context of lipid management, this compound's efficacy has been compared to that of simvastatin, a widely used statin. Research indicates that this compound's ability to lower LDL-C is "similar to simvastatin" tandfonline.comnih.gov. Furthermore, a randomized controlled trial evaluating this compound in chronic kidney disease patients with dyslipidemia concluded that this compound's effects were significant and "not inferior to simvastatin" in lipid management researchgate.net.
Safety Profile and Adverse Event Analysis
Gastrointestinal System Adverse Events
Gastrointestinal (GI) adverse events are the most frequently reported side effects associated with Colestilan treatment, which is consistent with its mechanism of action as a non-absorbed polymer that binds substances in the GI tract researchgate.netnih.govkarger.compatsnap.comresearchgate.neteuropa.eupatsnap.com. These events are generally mild to moderate in intensity and often show improvement with continued use as the body adapts to the medication patsnap.compatsnap.com.
The incidence of key gastrointestinal adverse events observed in clinical studies is summarized in the table below:
Table 1: Incidence of Common Gastrointestinal Adverse Events with this compound
| Adverse Event | Incidence Rate (Study 1) karger.comresearchgate.net | Incidence Rate (Study 2) oup.com | Incidence Rate (Phase II/III Studies) europa.eu | General Description patsnap.compatsnap.com |
| Nausea | 22.4% | 11.8% | Common (≥1/100 to <1/10) | Common, generally mild to moderate |
| Vomiting | 21.6% | 5.9% | Common (≥1/100 to <1/10) | Common, generally mild to moderate |
| Dyspepsia | Not specified | 9.2% | Common (≥1/100 to <1/10) | Common, generally mild to moderate |
| Constipation | Not explicitly quantified | Not explicitly quantified | Common (≥1/100 to <1/10) | Common, generally mild to moderate |
| Diarrhea | 19.8% | Not explicitly quantified | Not explicitly quantified | Common, generally mild to moderate |
Note: Incidence rates may vary across studies due to differences in study design, patient population, and dosage regimens.
Nausea is a commonly reported gastrointestinal adverse event associated with this compound. In a 52-week open-label study involving patients with hyperphosphataemia, nausea was reported by 22.4% of patients karger.comresearchgate.net. In another study, the incidence of nausea across various this compound dose groups was 11.8% oup.com. Phase II and III clinical studies also categorized nausea as a common adverse reaction europa.eu. Some studies have indicated a possible relationship between the incidence of nausea and the dose of this compound researchgate.net. Nausea was also identified as a primary reason for discontinuation of study medication in 4.3% of patients in one study karger.com.
Vomiting is another frequently observed gastrointestinal side effect of this compound. Data from a 52-week study showed that 21.6% of patients experienced vomiting karger.comresearchgate.net. In a separate study, the incidence of vomiting was reported as 5.9% across different this compound dose groups oup.com. Similar to nausea, vomiting was classified as a common adverse reaction in large clinical studies europa.eu, and its occurrence may show a dose-dependent relationship researchgate.net. Vomiting led to discontinuation of treatment in 3.4% of patients in one clinical trial karger.com.
Dyspepsia, or indigestion, has been reported as a common adverse reaction in Phase II and III clinical studies of this compound europa.eu. In one study, the incidence of dyspepsia was 9.2% across various this compound dose groups oup.com.
Constipation is a common gastrointestinal side effect of this compound patsnap.com. It has been categorized as a common adverse reaction in comprehensive Phase II and III clinical studies europa.eu. While specific incidence rates for constipation vary, the frequency of constipation with colestimide (an alternative name for this compound) has been reported as 3.6% in some contexts wjgnet.com. In a small case-control study, this compound was noted to exacerbate gastrointestinal symptoms, including constipation nih.gov.
Diarrhea is also among the frequently reported gastrointestinal adverse events with this compound researchgate.netkarger.comresearchgate.net. In a 52-week study, diarrhea was reported by 19.8% of patients karger.comresearchgate.net.
Gastrointestinal Hemorrhage
Gastrointestinal hemorrhage is an uncommon but serious adverse reaction associated with this compound treatment europa.eueuropa.eu. Clinical guidelines advise caution when administering this compound to patients with pre-existing conditions that may predispose them to gastrointestinal bleeding. Such conditions include a recent history of gastrointestinal hemorrhage, gastrointestinal ulcers, gastritis, diverticulosis, colitis, and hemorrhoids europa.eu. In one clinical study, three patients experienced gastrointestinal bleeding events: one in the 12 g this compound group and two in the 15 g this compound group researchgate.net.
Incidence and Severity of Adverse Reactions Across Doses
Clinical studies, including Phase II and III trials involving 1,410 patients with chronic kidney disease (CKD) Stage 5 on dialysis, have characterized the incidence and severity of adverse reactions to this compound. Approximately 30% of these patients reported at least one adverse reaction europa.eueuropa.eu. A consistent finding across studies is that the frequency of adverse reactions tends to increase with higher doses of this compound europa.eueuropa.eu.
The majority of adverse events reported were gastrointestinal in nature and were generally classified as mild to moderate in severity karger.comresearchgate.netkarger.comresearchgate.netnih.govnih.gov. The most frequently reported adverse reactions included nausea, dyspepsia, and vomiting europa.eueuropa.eu.
Detailed incidence rates from a multi-center, open-label study involving 116 CKD Stage 5D patients with hyperphosphatemia receiving flexible doses of this compound (6-15 g/day ) over 52 weeks further illustrate the common gastrointestinal side effects karger.comresearchgate.net:
Table 1: Incidence of Common Treatment-Emergent Adverse Events (≥5% of Patients) in a 52-Week Study
| Adverse Event | Incidence (%) karger.comresearchgate.net |
| Nausea | 22.4 |
| Vomiting | 21.6 |
| Diarrhea | 19.8 |
In other fixed-dose studies, nausea and vomiting were the only adverse events reported by more than 10% of patients in any this compound treatment group, with a possible dose-response relationship observed researchgate.net.
Serious Adverse Events (SAEs) Reported in Clinical Trials
Serious adverse events (SAEs) are defined as any untoward medical occurrence that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect, or requires intervention to prevent permanent impairment or damage refined.site.
In clinical trials of this compound, the most serious adverse reactions identified were gastrointestinal hemorrhage (uncommon) and constipation (common) europa.eueuropa.eu. In a 1-year study involving 116 patients, 8 individuals experienced SAEs. These serious adverse events were largely considered by investigators to be either remotely related or not related to the study medication karger.com. Reasons for discontinuation from the study due to laboratory-related SAEs included increased ammonia (B1221849) and increased INR, which were deemed unrelated to this compound, and increased blood phosphorus, which was considered probably related to the study medication karger.com. While some deaths occurred during the trials, they were not attributed to the study medication karger.com.
Drug Interaction Studies
Potential for Reduced Absorption of Co-Administered Medications
Colestilan may affect the bioavailability or absorption rate of other orally administered medicinal products. fishersci.ca In vitro studies suggest that drugs with anionic and/or lipophilic characteristics have a higher potential to bind to this compound. fishersci.ca
Interactions with Lipophilic and Anionic Drugs
The binding sites of this compound become partially protonated in the stomach, allowing them to interact through ionic and hydrogen bonding with dietary phosphate (B84403) anions and bile acids in the duodenum. fishersci.ca This binding mechanism extends to other substances with anionic and lipophilic properties, potentially reducing their absorption. fishersci.ca
Specific Interactions with Levothyroxine and Certain Antibiotics (e.g., Ciprofloxacin)
Due to a high in vitro binding potential between this compound and Levothyroxine , closer monitoring of thyroid stimulating hormone (TSH) levels is recommended for patients receiving both medications. fishersci.caebsco.com While single-dose interaction studies at 6-9 g/day of this compound did not show an effect on the bioavailability of Ciprofloxacin or Warfarin , this compound did lower the bioavailability of Digoxin by 16% (Cmax by 17%) and the Cmax of Enalapril by 27%. fishersci.caebsco.com
Table 1: Impact of this compound on Bioavailability of Specific Medications (Single Dose Interaction Studies)
| Co-administered Medication | Effect on Bioavailability/Cmax | Source |
| Ciprofloxacin | Not affected | fishersci.caebsco.com |
| Warfarin | Not affected | fishersci.caebsco.com |
| Digoxin | Bioavailability lowered by 16%, Cmax by 17% | fishersci.caebsco.com |
| Enalapril | Cmax lowered by 27% | fishersci.caebsco.com |
Implications for Immunosuppressants and Antiepileptic Drugs
Although no in vivo data are available specifically for the interaction of this compound with the immunosuppressant medicinal products Mycophenolate mofetil , Ciclosporin , or Tacrolimus , decreased blood concentrations have been reported for medicinal products with a similar mechanism of action to this compound. fishersci.caebsco.com Therefore, caution should be exercised when prescribing this compound to patients receiving immunosuppressants. fishersci.caebsco.com Similarly, patients with seizure disorders were excluded from clinical trials with this compound, and caution is advised when prescribing this compound to patients also taking anti-seizure medicinal products. fishersci.caebsco.com The potential for lower blood levels of immunosuppressants and antiepileptic drugs due to this compound can be clinically problematic. fishersci.nofishersci.ca
Interference with Fat-Soluble Vitamin Absorption (A, D, E, K)
This compound has the potential to bind to fat-soluble vitamins in the gastrointestinal tract and reduce their absorption. fishersci.noguidetopharmacology.orgguidetoimmunopharmacology.org Clinical studies of up to one year did not show a clinically relevant reduction in the absorption of Vitamin A , Vitamin D , or Vitamin E . fishersci.caguidetopharmacology.org However, caution should be exercised when treating patients susceptible to vitamin K or fat-soluble vitamin deficiencies, such as those with malabsorption syndromes or patients on coumarin (B35378) anticoagulants (e.g., warfarin). fishersci.caguidetopharmacology.org Monitoring of vitamin A, D, and E concentrations or assessing vitamin K status through coagulation parameters is recommended in these patients, with supplementation if necessary. fishersci.ca While large reserves of vitamins A, D, and E exist in the body, this compound use could theoretically lead to Vitamin K depletion. guidetopharmacology.org A previous study showed some decreases in these vitamins, with dose-dependent decreases for vitamins D and E. guidetopharmacology.org Another study demonstrated relatively stable levels of fat-soluble vitamins, except for vitamin K, which showed a gradual but non-significant decrease of approximately 30% from baseline after one year, though no clinically important changes in coagulation parameters were noted. guidetopharmacology.org
Impact on Folate Absorption
Intestinal folate absorption may be impaired during long-term treatment with this compound. fishersci.cafishersci.nofishersci.ca In such patients, monitoring serum folate status and considering supplementation with folic acid is recommended. fishersci.ca
Strategies for Mitigating Drug Interactions (e.g., staggered administration)
To mitigate potential drug interactions and ensure proper absorption and efficacy of co-administered medications, healthcare providers often recommend scheduling the administration of this compound and other affected medications at different times. wikipedia.org For instance, patients may be advised to take this compound at least one hour before or three hours after other medications to minimize binding and interference. wikipedia.org This staggered administration helps ensure that each drug can be absorbed properly and exert its intended therapeutic effect. wikipedia.org
Compound Names and PubChem CIDs
Investigations in Specific Patient Cohorts
Studies in Chronic Kidney Disease Stage 5 Dialysis Patients
Hyperphosphatemia is a common and critical issue in patients with chronic kidney disease (CKD), particularly those at Stage 5 undergoing dialysis, and is associated with increased cardiovascular morbidity and mortality oup.comnih.govrenalfellow.org. Phosphate (B84403) binders are a standard therapy to manage elevated serum phosphorus levels in these patients oup.com.
Studies have consistently demonstrated Colestilan's effectiveness in reducing serum phosphorus levels in hemodialysis patients with hyperphosphatemia. Initial short-term studies indicated that this compound at doses of 6–9 g/day significantly lowered mean serum phosphorus levels over a 2–3-week period oup.com. A larger multicenter, randomized, double-blind, placebo-controlled, multiple fixed-dose trial involving 642 CKD Stage 5 dialysis patients with hyperphosphatemia and dyslipidemia further evaluated this compound. This study found that a significantly greater mean reduction in serum phosphorus levels from baseline to Week 12 was observed with this compound at doses of 9 g/day and pooled 12/15 g/day compared to placebo oup.comnih.gov. Specifically, the mean reduction was -0.28 mmol/L with 9 g and -0.34 mmol/L with 12/15 g pooled doses oup.comnih.gov.
Table 1: Change in Serum Phosphorus Levels in Hemodialysis Patients (12-Week Study)
| Treatment Group | Mean Change in Serum Phosphorus (mmol/L) from Baseline to Week 12 |
| Placebo | - |
| This compound 9 g/day | -0.28 oup.comnih.gov |
| This compound 12/15 g/day (pooled) | -0.34 oup.comnih.gov |
Beyond phosphate control, this compound also demonstrated beneficial effects on lipid profiles in hemodialysis patients. The same 12-week study reported a significant percentage reduction in low-density lipoprotein cholesterol (LDL-C) levels across various this compound doses (3, 6, 9 g, and pooled 12/15 g) compared to placebo, with reductions ranging from 15.9% to 27.6% depending on the dose oup.comnih.gov. This compound also reduced total cholesterol, oxidized LDL-C, glycated hemoglobin (HbA1c), and uric acid levels, without increasing serum calcium levels oup.comnih.gov.
Table 2: Percentage Reduction in LDL-C in Hemodialysis Patients (12-Week Study)
| Treatment Group | Percentage Reduction in LDL-C from Baseline to Week 12 |
| Placebo | - |
| This compound 3 g/day | 15.9% (range) oup.comnih.gov |
| This compound 6 g/day | 15.9% (range) oup.comnih.gov |
| This compound 9 g/day | 15.9% (range) oup.comnih.gov |
| This compound 12/15 g/day (pooled) | 27.6% (range) oup.comnih.gov |
A longer-term, 52-week, multi-center, open-label study in a North American patient population (96% on hemodialysis) further supported these findings. Serum phosphorus was significantly reduced by 1.18 mg/dl (0.38 mmol/L) from a baseline of 6.99 mg/dl (2.26 mmol/L) to 5.80 mg/dl (1.87 mmol/L) at week 52 (p < 0.001) researchgate.netnih.govkarger.com. LDL-cholesterol and uric acid were also significantly reduced researchgate.netnih.govkarger.com.
While specific detailed studies focusing solely on peritoneal dialysis patient cohorts were less extensively reported in the search results compared to hemodialysis, it is noted that this compound has been evaluated in CKD Stage 5 patients on dialysis, which includes both hemodialysis and peritoneal dialysis patients oup.comwikipedia.orgnih.gov. The large multicenter, randomized, double-blind, placebo-controlled study mentioned previously included patients receiving thrice-weekly hemodialysis, daily automated peritoneal dialysis, or continuous ambulatory peritoneal dialysis oup.com. This indicates that the observed efficacy in lowering serum phosphorus and LDL-C extends to the broader dialysis population, encompassing peritoneal dialysis.
Research in North American Patient Populations
The efficacy of this compound in controlling serum phosphorus levels in chronic kidney disease Stage 5 dialysis patients with hyperphosphatemia was specifically evaluated for the first time in a North American patient population through a multicenter, randomized, double-blind, placebo-controlled withdrawal study nih.govkarger.com. After an initial 12-week open-label titration period where patients received 6-15 g/day of this compound, 169 patients were randomized to either continue this compound or switch to placebo for 4 weeks nih.govkarger.com. A significant difference of -1.01 mg/dl (-0.33 mmol/l) in mean change in serum phosphorus, favoring this compound, was observed during the placebo-controlled withdrawal period (p < 0.001) nih.govkarger.com. This compound also significantly reduced serum phosphorus from baseline to week 12 by -1.54 mg/dl (-0.50 mmol/l) (p < 0.001) nih.govkarger.com. Furthermore, in this North American cohort, this compound reduced and maintained reductions in calcium × phosphorus ion product, parathyroid hormone, total cholesterol, LDL-C, uric acid, and HbA1c in patients with elevated baseline HbA1c levels karger.comkarger.com.
Table 3: Change in Serum Phosphorus in North American CKD 5D Patients (Withdrawal Study)
| Study Phase | Group | Mean Change in Serum Phosphorus (mg/dL) | p-value |
| Withdrawal Period | This compound vs. Placebo | -1.01 (favoring this compound) nih.govkarger.com | < 0.001 nih.govkarger.com |
| Baseline to Week 12 (Open-label) | This compound | -1.54 nih.govkarger.com | < 0.001 nih.govkarger.com |
A long-term, 52-week open-label study in a North American patient population also demonstrated that this compound significantly reduced serum phosphorus by 1.18 mg/dl (from 6.99 mg/dl at baseline to 5.80 mg/dl at week 52) and LDL-cholesterol, as well as uric acid researchgate.netnih.govkarger.com.
Studies in Pediatric Patient Populations with Hyperphosphatemia
Research into this compound for pediatric patients with hyperphosphatemia associated with chronic kidney disease has been undertaken. Phase III development was underway in the UK and Germany for pediatric patients with hyperphosphatemia associated with CKD wikipedia.org. A multi-center, flexible dose, parallel group, open-label, active control long-term extension study was designed to evaluate the efficacy, safety, and tolerability of this compound in pediatric subjects with hyperphosphatemia and either CKD Stage 5 on dialysis or CKD Stages 3b to 5 not on dialysis hra.nhs.uk. The study aimed to assess the long-term efficacy of this compound treatment, including combination therapy, in this population hra.nhs.uk. However, it is important to note that the development of this compound for pediatric patients with hyperphosphatemia was subsequently discontinued (B1498344) by the company wikipedia.org.
Research in Patients with Type 2 Diabetes
This compound has been investigated for its potential effects on glycemic control and lipid levels in patients with Type 2 Diabetes. A 12-week randomized, double-blind, placebo-controlled study demonstrated that this compound monotherapy significantly improved glycemic control and reduced LDL cholesterol levels in patients with Type 2 Diabetes jst.go.jpnih.gov. At 12 weeks, this compound significantly reduced HbA1c by 0.9% and fasting plasma glucose (FPG) by 1.2 mmol/l compared to placebo (both p < 0.001) nih.gov. A significant 22.5% reduction in LDL cholesterol was also observed (p < 0.001) nih.gov. These findings suggest a dual action of this compound in managing both hypercholesterolemia and glycemic parameters in Type 2 Diabetes patients jst.go.jp.
Table 4: Glycemic and Lipid Changes in Type 2 Diabetes Patients (12-Week Study)
| Parameter | This compound Group Change (vs. Placebo) | p-value |
| HbA1c | -0.9% nih.gov | < 0.001 nih.gov |
| Fasting Plasma Glucose (FPG) | -1.2 mmol/l nih.gov | < 0.001 nih.gov |
| LDL Cholesterol | -22.5% nih.gov | < 0.001 nih.gov |
It has been noted that this compound can increase GLP-1 levels and reduce cholesterol levels in mouse models of diabetes oatext.com.
Investigations in Postmenopausal Women with Obesity and Hypercholesterolemia
This compound has been investigated for its effects on body weight and lipid profiles in postmenopausal women with obesity and hypercholesterolemia. A randomized, open-label, controlled study enrolled forty postmenopausal women who had previously dieted unsuccessfully over a 4-week period nih.gov. Subjects were randomized to either a this compound group or a control group for 12 weeks, with both groups receiving diet instructions nih.gov. The study found that 12 weeks of this compound administration, in addition to diet instruction, significantly reduced body weight and body mass index (BMI) nih.gov. Body weight decreased from a mean of 62.9 ± 5.7 kg to 58.0 ± 5.4 kg, and BMI decreased from 26.1 ± 2.0 kg/m ² to 23.9 ± 2.0 kg/m ² nih.gov. No significant differences in body weight were observed in the control group nih.gov. This suggests that this compound may be a useful adjunct for appetite control and anti-obesity effects when combined with a weight-management program nih.gov.
Table 5: Body Weight and BMI Changes in Postmenopausal Women (12-Week Study)
| Parameter | Baseline (Mean ± SD) | After 12 Weeks (Mean ± SD) |
| Body Weight (kg) | 62.9 ± 5.7 nih.gov | 58.0 ± 5.4 nih.gov |
| BMI ( kg/m ²) | 26.1 ± 2.0 nih.gov | 23.9 ± 2.0 nih.gov |
Emerging Research and Translational Perspectives
Broader Metabolic Syndrome Implications
Colestilan's mechanism of action extends beyond phosphate (B84403) binding to include the sequestration of bile acids in the gastrointestinal tract. karger.comwikipedia.orgpatsnap.com This bile acid binding capability leads to several beneficial metabolic effects, addressing components often associated with metabolic syndrome, a cluster of conditions that increase the risk of cardiovascular disease. researchgate.netscitechnol.com
Lipid Profile Modulation: this compound has demonstrated significant lipid-lowering effects. Clinical studies have consistently shown reductions in total cholesterol and low-density lipoprotein cholesterol (LDL-C). karger.comresearchgate.neteuropa.eunih.govresearchgate.netnih.govresearchgate.netkarger.com For instance, studies have reported LDL-C reductions ranging from 15.9% to 27.6% depending on the dose, compared to placebo. nih.gov Long-term studies have also sustained these reductions, with reported decreases of approximately 24.0% to 25.9% over 52 weeks. researchgate.netkarger.com This is attributed to the interruption of enterohepatic recirculation of bile acids, leading to an upregulation of hepatic LDL receptors and increased clearance of LDL-C from the circulation. researchgate.netscitechnol.com
Glycemic Control: In addition to its impact on lipids, this compound has shown beneficial effects on glucose homeostasis. Studies have indicated that this compound can reduce glycated hemoglobin (HbA1c) levels, particularly in patients with elevated baseline HbA1c. karger.comresearchgate.netnih.gov This effect aligns with observations for other bile acid sequestrants, which are known to improve glycemic control in patients with type 2 diabetes. karger.comresearchgate.netscitechnol.comscitechnol.com The precise mechanisms involve the influence of bile acids on pathways affecting glucose metabolism, potentially through interactions with farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) signaling, which regulate hepatic gluconeogenesis, glycogen (B147801) synthesis, and gastrointestinal hormone secretion. researchgate.net
Uric Acid Reduction: this compound has also been observed to reduce serum uric acid levels. karger.comresearchgate.netnih.govresearchgate.netkarger.com While the direct mechanism for uric acid reduction is less extensively detailed than for lipids and glucose, its anion-exchange properties may contribute to this effect by binding uric acid in the gastrointestinal tract. wikipedia.orgeuropa.eu
The table below summarizes key metabolic parameters influenced by this compound:
| Metabolic Parameter | Observed Effect | Reference |
| Serum Phosphorus | Significantly reduced | karger.comnih.govresearchgate.netkarger.com |
| Total Cholesterol | Significantly reduced | karger.comeuropa.eunih.govkarger.com |
| LDL-Cholesterol | Significantly reduced (15.9-27.6% reduction vs. placebo; up to 35.3% reduction from baseline) | europa.eunih.govresearchgate.netkarger.com |
| HbA1c | Reduced in patients with elevated baseline levels | karger.comresearchgate.netnih.gov |
| Uric Acid | Reduced | karger.comresearchgate.netnih.govresearchgate.netkarger.com |
| Serum Calcium | Not significantly affected | karger.comnih.gov |
Future Combination Therapies with Other Phosphate Binders
The management of hyperphosphatemia in CKD patients often presents challenges related to achieving target phosphate levels, pill burden, and patient compliance. nih.govtandfonline.com this compound, as a non-calcium-based, non-absorbed phosphate binder, offers a distinct profile that makes it a promising candidate for future combination therapies. wikipedia.orgnih.govresearchgate.net
The rationale for combination therapy with phosphate binders stems from the need to optimize phosphate control while minimizing potential side effects associated with high doses of a single agent. tandfonline.comtandfonline.com Different classes of phosphate binders possess varying mechanisms and side effect profiles. For instance, calcium-based binders, while effective and affordable, carry a risk of hypercalcemia and contribute to vascular calcification, necessitating careful consideration of their use. nih.govtandfonline.comtandfonline.com Non-calcium, non-aluminum binders like sevelamer (B1230288) and lanthanum carbonate have emerged as alternatives, offering different advantages. researchgate.netpatsnap.comnih.govtandfonline.comtandfonline.com More recently, iron-based phosphate binders such as ferric citrate (B86180) and sucroferric oxyhydroxide have also been introduced. tandfonline.comtandfonline.comresearchgate.net
This compound's unique properties, including its non-calcium and non-metal composition, and its additional metabolic benefits on lipids and glucose, position it favorably for integration into combination regimens. wikipedia.orgnih.govresearchgate.net By combining this compound with other phosphate binders, clinicians could potentially:
Enhance Phosphate Control: Achieve more effective phosphate reduction by leveraging synergistic or additive binding capacities of different agents.
Reduce Pill Burden (per agent type): Potentially lower the individual dose of each binder, thereby mitigating dose-dependent side effects and improving patient adherence. tandfonline.comtandfonline.com
Tailor Therapy to Patient Needs: Address specific patient comorbidities, such as dyslipidemia or impaired glucose tolerance, through this compound's broader metabolic effects, while simultaneously managing hyperphosphatemia with other binders.
Minimize Specific Side Effects: Reduce the risk of complications associated with certain binder types, such as hypercalcemia from calcium-based binders, by using this compound as part of a multi-agent approach. nih.govtandfonline.comtandfonline.com
While current research primarily focuses on this compound's efficacy as a monotherapy, the evolving landscape of hyperphosphatemia management and the increasing recognition of metabolic syndrome in CKD patients suggest a future direction towards personalized, combination therapies. Further research into specific combination protocols and their long-term clinical outcomes will be crucial in establishing the role of this compound in such advanced therapeutic strategies.
Methodological Approaches in Colestilan Research
Clinical Study Designs Employed
Randomized Controlled Trials (RCTs)
Randomized Controlled Trials (RCTs) form the cornerstone of evidence-based medicine and have been extensively utilized in colestilan research to minimize bias and ensure the validity of findings. These trials involve randomly assigning participants to either a this compound treatment group or a control group (e.g., placebo or active comparator). For instance, a multicenter, randomized, double-blind, placebo-controlled, multiple fixed-dose trial was conducted with 642 patients with CKD stage 5 on dialysis who presented with both hyperphosphatemia and dyslipidemia. Patients were randomized to receive this compound at various fixed daily doses (3, 6, 9, 12, or 15 g/day ) or a placebo for 12 weeks. This design allowed for a direct comparison of this compound's effects against a control, demonstrating significant reductions in serum phosphorus and LDL-C levels with this compound treatment. oup.comnih.gov Another randomized, double-blind, placebo-controlled, short-term trial in Japanese end-stage renal disease patients on hemodialysis also randomized patients to either this compound 6 g/day or placebo for two weeks to assess its efficacy as a phosphate (B84403) binder. psu.eduoup.com
Double-Blind, Placebo-Controlled Designs
Double-blind, placebo-controlled designs are critical for minimizing observer and participant bias, ensuring that neither the patients nor the researchers involved in the study are aware of who is receiving the active treatment versus the placebo. This methodology has been a prominent feature in this compound studies. A key study involved a 12-week fixed-dose study where patients were randomized to five different this compound groups or a placebo group. This double-blind approach confirmed a dose-dependent reduction in serum phosphorus levels with this compound europa.eu. In another instance, a multicenter, randomized, double-blind, placebo-controlled withdrawal study was conducted in North American CKD 5D patients with hyperphosphatemia. Following an initial open-label titration period, 169 patients were randomized to either continue this compound or switch to a placebo for a 4-week double-blind withdrawal period. This design effectively demonstrated the sustained efficacy of this compound by observing the rebound in phosphorus levels upon placebo administration karger.comnih.govkarger.com.
Fixed-Dose and Flexible-Dose Studies
Both fixed-dose and flexible-dose study designs have been employed to comprehensively understand this compound's effects across different dosing strategies.
Fixed-Dose Studies: These studies administer a predetermined, constant dose of the compound to participants. A double-blind, 12-week fixed-dose study with this compound included groups receiving 3, 6, 9, 12, and 15 g/day , alongside a placebo group. This study revealed a dose-dependent reduction in serum phosphorus, with significant reductions observed at doses of 6 g/day and above. For example, the mean reduction from baseline to week 12 compared to placebo was 0.16 mmol/L at 6 g/day , increasing to 0.37 mmol/L at 15 g/day europa.eu. This compound also significantly reduced serum LDL-cholesterol in a dose-dependent manner, with reductions ranging from 17.8% to 34.8% at week 12 across different fixed doses compared to placebo europa.eu.
Flexible-Dose Studies: These designs allow for dose adjustments based on individual patient response to achieve specific therapeutic targets. Two similar 12-week, open-label, flexible-dose studies were conducted, followed by a 4-week double-blind withdrawal period. In these studies, patients received this compound with mean daily doses of 11.5 g and 13.1 g, respectively, leading to mean serum phosphorus reductions of 0.36 mmol/L and 0.50 mmol/L at week 12 europa.eu. The responder rates (reduction in serum phosphorus ≤ 1.78 mmol/L and/or reduction from baseline ≥ 0.3 mmol/L) were 50.4% and 43.8% in the two studies, respectively, compared to 30.8% and 26.3% for placebo europa.eu.
Table 1: Summary of Serum Phosphorus Reduction in this compound Flexible-Dose Studies
| Study | Baseline Serum Phosphorus (mmol/L) | Mean Daily this compound Dose (g) | Mean Reduction in Serum Phosphorus at Week 12 (mmol/L) | Responder Rate at Week 12 (%) | Placebo Responder Rate (%) |
| 1 | 2.33 | 11.5 | 0.36 | 50.4 | 30.8 |
| 2 | 2.44 | 13.1 | 0.50 | 43.8 | 26.3 |
| europa.eu |
Withdrawal Studies
Withdrawal studies are employed to confirm the active effect of a treatment by observing the consequences of its discontinuation. In this compound research, these studies typically involve an initial period of active treatment, followed by a randomized withdrawal where some patients continue this compound and others switch to a placebo. A multicenter, randomized, double-blind, placebo-controlled withdrawal study, after an initial 12-week flexible-dose titration period with this compound (6-15 g/day ), randomized 169 patients to either continue this compound (n=85) or switch to placebo (n=84) for 4 weeks. The primary endpoint, the change in serum phosphorus level during the placebo-controlled withdrawal period, showed a significant difference of -1.01 mg/dl (-0.33 mmol/l) favoring this compound (p < 0.001). This demonstrated that the observed reductions in serum phosphorus were indeed attributable to this compound karger.comnih.govkarger.com.
Long-Term Open-Label Extension Studies
Long-term open-label extension studies are designed to assess the sustained efficacy and effects of a treatment over extended periods, often after the completion of shorter, controlled trials. Two such studies demonstrated that the reduction in serum phosphorus achieved with this compound was maintained for up to one year. After one year of treatment, the mean serum phosphorus level was 1.89 mmol/L, representing a significant reduction of 0.39 mmol/L from baseline. The responder rate (phosphorus level <1.78 mmol/L) in these long-term studies was 44% europa.eu. Additionally, these studies showed that this compound maintained reductions in LDL-cholesterol, with a 25.8% reduction after one year, and also reduced serum glycosylated hemoglobin A1c (HbA1c) by 1.12% after one year in subjects with elevated baseline HbA1c (≥7.0%) europa.eu. Long-term flexible dosing with this compound also significantly reduced serum uric acid by a mean of 43 micromol/L after one year of treatment europa.eu.
Table 2: Long-Term Effects of this compound (1 Year)
| Parameter | Baseline Mean Value (approx.) | Mean Reduction from Baseline |
| Serum Phosphorus (mmol/L) | 2.28 europa.eu | 0.39 mmol/L europa.eu |
| LDL-Cholesterol (%) | N/A | 25.8% europa.eu |
| HbA1c (%) (for baseline ≥7.0%) | N/A | 1.12% europa.eu |
| Serum Uric Acid (µmol/L) | N/A | 43 µmol/L europa.eu |
Multicenter Studies
Multicenter studies involve conducting research at multiple clinical sites, which enhances the generalizability of the findings by including a more diverse patient population and reducing the influence of any single site's practices. Many of the clinical trials for this compound, including the randomized controlled trials, double-blind, placebo-controlled studies, and long-term extension studies, have been conducted as multicenter trials. For example, a significant randomized, double-blind, placebo-controlled withdrawal study of this compound was conducted at 45 sites across the United States karger.com. Similarly, a comprehensive multicenter study evaluating the effects of this compound versus placebo and sevelamer (B1230288) involved multiple centers and assessed both short-term and long-term outcomes oup.comnih.gov. The broad geographical reach and diverse patient cohorts in these multicenter studies contribute to the robustness and applicability of the research findings for this compound.
Future Directions and Unanswered Questions
Elucidating the Relative Efficacy of Colestilan Versus Newer Agents
While this compound has demonstrated effectiveness in controlling hyperphosphatemia and improving lipid profiles in patients with chronic kidney disease (CKD) on dialysis, its precise positioning relative to newer phosphate (B84403) binders warrants further investigation nih.govnih.govnih.gov. Studies have shown that this compound can achieve similar long-term phosphorus and cholesterol reductions compared to sevelamer (B1230288) nih.govnih.govresearchgate.net. For instance, a 1-year prospective randomized study comparing this compound and sevelamer in CKD 5D patients with hyperphosphatemia found similar proportions of patients achieving target serum phosphorus levels (65.3% for this compound vs. 66.9% for sevelamer at ≤1.78 mmol/L, and 73.3% for this compound vs. 77.4% for sevelamer at ≤1.95 mmol/L) nih.govnih.gov. Both binders also produced similar reductions in LDL-C levels nih.govnih.govresearchgate.net.
However, a network meta-analysis that included this compound, sevelamer, lanthanum, iron-based binders, and others, indicated that while all agents generally outperformed or were equivalent to placebo in terms of efficacy endpoints (serum phosphate, calcium, PTH, Ca × P product), iron-based phosphate-binding agents were potentially the most effective nih.gov. The comparative effects of this compound on mortality were less certain in this analysis nps.org.au. Future research should focus on head-to-head trials with these newer agents, particularly iron-based binders, and other emerging therapies, to provide more definitive data on comparative efficacy, especially concerning long-term clinical outcomes beyond biochemical parameters.
Detailed Investigation into Vascular Calcification Effects Compared to Calcium Binders
Vascular calcification is a significant concern in CKD patients, and calcium-based phosphate binders are associated with an increased risk of its progression nih.govkarger.comkarger.comresearchgate.nettandfonline.com. This compound, being a non-calcium, non-metal phosphate binder, is hypothesized to reduce the risk of hypercalcemia and potentially the progression of vascular calcifications, similar to other calcium-free binders like sevelamer and lanthanum nih.govkarger.comkarger.comtandfonline.com. Studies have shown that serum calcium levels remained stable in the this compound group over a 1-year period, whereas they tended to increase slightly in the sevelamer group nih.govnih.gov.
While this suggests a potential benefit, more detailed and dedicated long-term studies are needed to directly compare this compound's effects on the incidence and progression of vascular calcification against various calcium-based binders. Such investigations could utilize advanced imaging techniques to quantify calcification changes and provide robust evidence regarding this compound's role in mitigating cardiovascular risk in CKD patients.
Long-Term Outcomes Research in Specific Populations
Most studies on this compound have focused on chronic kidney disease stage 5 dialysis (CKD 5D) patients with hyperphosphatemia nih.govnih.govnih.govkarger.comkarger.comresearchgate.net. A 52-week open-label study in North American CKD 5D patients demonstrated that this compound significantly reduced serum phosphorus, LDL-cholesterol, and uric acid, with these effects sustained over the long term karger.comresearchgate.netnih.gov.
However, there is a need for more extensive long-term outcomes research across diverse patient populations, including those with earlier stages of CKD, patients with specific comorbidities (e.g., severe cardiovascular disease), and those undergoing different dialysis modalities. Research should aim to evaluate not only biochemical markers but also hard clinical endpoints such as cardiovascular events, hospitalizations, and mortality, to fully understand the long-term impact of this compound in various clinical settings.
Efficacy and Safety of this compound in Combination Therapies
The efficacy of this compound in combination with other phosphate binders or other therapeutic agents for CKD-related complications is an area requiring further exploration. While some studies have assessed this compound's efficacy in combination therapy as a secondary objective hra.nhs.ukcenterwatch.com, comprehensive research is needed to understand potential synergistic effects or interactions. For instance, a long-term extension study of this compound (MCI-196-E15) aimed to assess its long-term efficacy, including in combination therapy hra.nhs.ukcenterwatch.com. Investigating combinations with other non-calcium binders, or agents targeting different aspects of mineral and bone disorder or cardiovascular risk, could lead to optimized treatment strategies and potentially lower pill burden for patients.
Deeper Understanding of Non-Phosphate/Bile Acid Binding Mechanisms (e.g., HbA1c and uric acid lowering)
Beyond its primary actions of binding phosphate and bile acids, this compound has demonstrated additional beneficial effects, including reductions in glycated hemoglobin (HbA1c) and uric acid levels nih.govnih.govkarger.comkarger.comnih.govoup.comnih.govtandfonline.comresearchgate.nethospitalpharmacyeurope.com. In a study, this compound significantly reduced HbA1c in patients with a baseline value ≥7.0%, and uric acid levels also decreased during treatment nih.govnih.govoup.com. The mechanism by which this compound reduces uric acid is not fully understood, though possibilities include reduced protein intake, weight loss, increased excretion, or direct binding of uric acid oup.com.
Further research is warranted to elucidate the precise mechanisms underlying these non-phosphate/bile acid binding effects. This could involve detailed mechanistic studies exploring this compound's interactions with various metabolic pathways, its impact on gut microbiota, or other systemic effects. A deeper understanding of these mechanisms could unlock new therapeutic applications or guide the development of enhanced compounds with multi-faceted benefits.
Research on Optimal Compliance and Patient Adherence Strategies
Future research should focus on developing and evaluating strategies to optimize patient compliance and adherence to this compound therapy. This could include investigations into different formulations, educational interventions, patient support programs, and the role of healthcare professionals in fostering better adherence nih.govmdpi.comcreyos.comresearchgate.netnih.gov. Simplifying treatment regimens, imparting knowledge, and improving patient-physician communication are known strategies to enhance adherence mdpi.comcreyos.comresearchgate.net.
Addressing Gaps in Pediatric Population Data
Currently, there are significant gaps in the data regarding the use of this compound in the pediatric population tandfonline.comunicef.orgwhiterose.ac.uknih.govnih.govstatistics.gov.rw. While this compound is considered a potential agent for hyperphosphatemia treatment in both adults and children hra.nhs.uk, comprehensive studies specifically evaluating its efficacy, long-term outcomes, and optimal use in pediatric patients are limited. The lack of child-specific formulations and approved indications for this population often forces prescribers to use medicines off-label nih.gov.
Future research should prioritize dedicated clinical trials in pediatric patients with hyperphosphatemia to establish appropriate dosing, efficacy, and long-term safety profiles. Addressing these data gaps is crucial to ensure safe and effective treatment options for children with CKD.
Minimizing Bias in Future Clinical Trial Designs
Future clinical trials evaluating this compound, particularly for its primary indication of hyperphosphatemia in chronic kidney disease (CKD) patients receiving dialysis, must prioritize rigorous design to minimize bias and ensure the reliability and generalizability of findings. Given the complex nature of CKD and the multifactorial effects of this compound, addressing potential sources of bias is paramount.
Selection Bias
Selection bias occurs when the allocation of participants to study groups is not truly random, leading to systematic differences in baseline characteristics between the groups. This can distort treatment effects, as outcomes might be influenced by pre-existing factors rather than the intervention itself. For this compound trials, this is particularly relevant given the heterogeneity of CKD patients, who often present with multiple comorbidities.
Detailed Research Findings: In some existing clinical studies of phosphate binders, small sample sizes have been identified as a major bias, as they increase the likelihood of poor balance by randomization.
Mitigation Strategies:
Randomization: Strict randomization techniques, such as centralized computer-generated randomization, are essential to ensure that each participant has an equal chance of being assigned to any treatment group. This helps balance known and unknown prognostic factors across arms, such as age, comorbidities, or severity of hyperphosphatemia.
Appropriate Eligibility Criteria: While stringent eligibility criteria can lead to a highly homogenous study population, they might also limit the generalizability of results to the broader patient population. Future trials should strive for eligibility criteria that are broad enough to reflect real-world patient diversity while still ensuring patient safety and the ability to detect meaningful treatment effects.
Adequate Sample Size: Small sample sizes increase the likelihood of imbalance by randomization, even with proper randomization techniques. Future studies should be adequately powered to detect clinically meaningful differences in primary outcomes, such as serum phosphate levels or the calcium-phosphorus ion product. For instance, this compound has demonstrated significant reductions in serum phosphorus (mean reduction of 0.39 mmol/L after one year) and calcium-phosphorus ion product (reduced by at least 0.48 mmol²/L² at week 12 compared to placebo). Ensuring sufficient sample size is crucial for confidently attributing such observed effects to the intervention.
Performance Bias and Detection Bias
Performance bias arises when participants, caregivers, or investigators behave differently due to knowledge of treatment assignments, while detection bias occurs when outcome assessors are aware of the intervention received by participants, potentially influencing their assessment of outcomes. In trials assessing subjective outcomes or where patient behavior (e.g., dietary adherence) can influence results, these biases are particularly problematic.
Detailed Research Findings: A review of phosphate binder studies noted that while some had low risk for blinding of participants, investigators, and outcome assessors, others had unclear randomization sequence methods or concealment of allocation.
Mitigation Strategies:
Blinding (Masking): Double-blinding, where neither the participants nor the investigators and outcome assessors know the treatment allocation, is considered the gold standard. This is critical for objective biochemical markers like serum phosphate, LDL-cholesterol, HbA1c, and uric acid, where this compound has shown reductions (e.g., significant LDL-cholesterol reductions of 17.8% to 34.8% at various doses and time points, and HbA1c reductions of 0.36% to 1.38% at week 12). Blinding helps ensure that measurements and reporting are not influenced by expectations. While challenging for some interventions (e.g., due to distinct administration methods), efforts should be made to blind all parties where feasible.
Attrition Bias
Attrition bias occurs due to differential loss of participants from intervention groups, often through dropout or withdrawal, which can lead to an imbalanced comparison of remaining participants. In long-term studies, common in CKD populations requiring sustained management of hyperphosphatemia, attrition can significantly impact results.
Detailed Research Findings: Observational cross-sectional studies on phosphate binders have highlighted that bias from unmeasured confounders cannot be identified, and self-reported adherence questionnaires may not be accurate.
Mitigation Strategies:
Minimizing Dropout: Proactive strategies to reduce patient dropout, such as clear communication, frequent follow-up, and robust patient support programs, are important.
Intention-to-Treat (ITT) Analysis: Analyzing data based on the initial treatment assignment, regardless of whether participants completed the intervention or switched treatments, helps preserve the benefits of randomization and provides a more pragmatic estimate of treatment effect. This approach is crucial, especially in chronic conditions where adherence can vary.
Reporting Bias
Reporting bias involves the selective reporting of outcomes or analyses based on their statistical significance or direction, leading to a skewed representation of the intervention's true effects. This can lead to an incomplete or misleading understanding of this compound's therapeutic profile.
Detailed Research Findings: A key proposed remedy for selective outcome reporting in phosphate binder studies is to clearly prespecify all outcomes.
Mitigation Strategies:
Trial Pre-registration: Comprehensive pre-registration of all primary and secondary outcomes, as well as the statistical analysis plan, in public registries (e.g., ClinicalTrials.gov, EU Clinical Trials Register) before patient enrollment commences. This ensures transparency and accountability, preventing post-hoc selection of favorable results.
Publication of All Results: Encouraging the publication of all trial results, regardless of whether they are positive, negative, or inconclusive, is vital for building a complete evidence base for this compound. This includes detailed research findings on all measured parameters, such as the observed reductions in serum phosphate, LDL-cholesterol, HbA1c, and uric acid.
Interactive Data Table: Key Biases and Mitigation Strategies in this compound Clinical Trials
Regulatory and Commercial Landscape Academic Context
Historical Approval Status in Various Regions (e.g., Japan, Europe)
Colestilan, a non-absorbable, orally administered polymer, has a varied history of regulatory approval, having been authorized for different indications in Japan and Europe.
In Japan, the compound, known as colestimide, was launched in 1999 for the treatment of hypercholesterolemia. europa.eu This approval established its initial therapeutic application as a bile acid sequestrant, a class of drugs that lowers cholesterol levels by binding to bile acids in the intestine and preventing their reabsorption.
In Europe, this compound, under the brand name BindRen®, received marketing authorization in January 2013. europa.eu The approved indication was for the control of hyperphosphatemia in adult patients with stage 5 chronic kidney disease (CKD) undergoing hemodialysis or peritoneal dialysis. europa.eu This marked a significant expansion of its therapeutic use, positioning it as a phosphate (B84403) binder. The European Medicines Agency's (EMA) Committee for Medicinal Products for Human Use (CHMP) had issued a positive opinion in September 2012, leading to the authorization. europa.eu Following this, BindRen® was launched in several European countries, including Germany, the United Kingdom, Austria, the Czech Republic, and Portugal. ultramarketresearch.com
Current Regulatory Status and Market Presence
As of the latest available information, the regulatory status and market presence of this compound show a divergent picture between Japan and Europe.
In Japan, this compound (as colestimide) continues to be available for the treatment of hypercholesterolemia. europa.eu
Furthermore, development of this compound for other indications has been halted. Mitsubishi Tanabe Pharma Corporation, the developer, discontinued (B1498344) a Phase III clinical trial in pediatric patients with hyperphosphatemia associated with chronic kidney disease in the UK and Germany. ultramarketresearch.com Additionally, Phase II development for type 2 diabetes mellitus and Phase I development for hyperphosphatemia in Japan were also discontinued. ultramarketresearch.com
Reasons for Market Withdrawal in Certain Regions (e.g., EMA)
The specific reasons for the withdrawal of the marketing authorization for BindRen® (this compound) by the European Medicines Agency (EMA) are not explicitly detailed in publicly available regulatory documents. The EMA website notes that the marketing authorisation holder can request the withdrawal of a marketing authorisation for various reasons, which can include commercial considerations. nih.gov
In the absence of a specific EMA statement on this compound, it is important to consider the general reasons why a marketing authorization may be withdrawn. These can range from safety concerns and lack of efficacy to commercial or strategic decisions by the pharmaceutical company. For instance, the EMA may recommend a withdrawal if the risk-benefit balance of a medicine is no longer considered positive. aifa.gov.it Alternatively, a company may voluntarily withdraw a product from the market for business reasons, such as low sales or a shift in strategic focus.
It is noteworthy that Mitsubishi Tanabe Pharma Corporation also discontinued several other clinical development programs for this compound, including for pediatric hyperphosphatemia and type 2 diabetes. ultramarketresearch.com The termination of clinical trials is often attributed to a variety of factors, including commercial and strategic decisions, lack of efficacy, or protocol-related issues. nih.gov This broader pattern of discontinued development may suggest that the withdrawal in Europe could have been part of a larger strategic decision by the company.
Implications of Regulatory Decisions on Research Trajectories
The regulatory decisions surrounding this compound have had significant implications for its own research trajectory and have contributed to the broader understanding of the challenges in developing and maintaining market presence for phosphate binders and bile acid sequestrants.
The discontinuation of multiple clinical trials for this compound in indications beyond its initial approvals, such as for pediatric hyperphosphatemia and type 2 diabetes, effectively truncated the expansion of its therapeutic applications. ultramarketresearch.com Such discontinuations, often driven by strategic and commercial reassessments by the developing company, highlight the economic hurdles that can halt promising research avenues, even for compounds with established mechanisms of action.
The withdrawal of marketing authorization for BindRen® in Europe, regardless of the specific reason, likely had a chilling effect on further investment in large-scale clinical outcomes trials for this specific compound in the context of hyperphosphatemia. The significant resources required for such trials are difficult to justify for a product with a shrinking market presence.
More broadly, the experiences with this compound underscore the challenges faced by non-absorbed polymeric drugs. Issues such as high pill burden and gastrointestinal side effects are common among phosphate binders and can impact patient adherence and, consequently, real-world effectiveness. researchgate.net These challenges can influence the commercial viability of a drug and, in turn, the willingness of pharmaceutical companies to continue its development and marketing.
The trajectory of this compound's development and subsequent withdrawal in certain regions may also influence the research and development of next-generation phosphate binders and bile acid sequestrants. There is a recognized need for improved therapies with better tolerability and lower pill burden. nih.govhcplive.com The lessons learned from the clinical and regulatory experiences with this compound can inform the design of future studies and the development of novel compounds that aim to address the existing unmet needs in the management of hyperphosphatemia and hypercholesterolemia.
Q & A
Q. What is the molecular mechanism of action of colestilan in phosphate and bile acid binding?
this compound, a non-absorbed anion exchange resin, binds phosphate and bile acids in the gastrointestinal tract via ionic interactions. Methodological validation involves in vitro phosphate-binding assays (e.g., simulating intestinal pH conditions) and bile acid sequestration studies using spectrophotometry or chromatography . Animal models, such as nephrectomized rats, are employed to confirm in vivo efficacy by measuring fecal phosphate excretion and serum phosphate reduction .
Q. How does this compound’s efficacy compare to other phosphate binders like sevelamer in CKD patients?
Randomized controlled trials (RCTs) comparing this compound with sevelamer or placebo demonstrate comparable phosphate-lowering efficacy. For example, a 12-week RCT showed this compound (9–15 g/day) reduced serum phosphorus by −0.28 to −0.34 mmol/L, with LDL-C reductions of 15.9–27.6%, similar to sevelamer’s effects . Experimental designs should include double-blinding, standardized dialysis protocols, and co-primary endpoints (e.g., serum phosphorus and LDL-C) to minimize bias .
Q. What are the standard dosing protocols for this compound in clinical trials?
Trials typically use fixed doses ranging from 3–15 g/day, divided into 2–3 administrations with meals. Dose titration studies (e.g., 3 g increments) are critical to balance efficacy and gastrointestinal tolerability . Baseline measurements of serum phosphate, calcium, and lipid profiles are essential for dose-response analyses .
Advanced Research Questions
Q. How can researchers optimize this compound’s dose-response relationship while mitigating gastrointestinal side effects?
Advanced methodologies include:
- Pharmacodynamic modeling : Correlating dose with serum phosphate reduction while adjusting for covariates (e.g., dietary intake, dialysis efficiency) .
- Adaptive trial designs : Using Bayesian statistics to adjust dosing arms based on interim tolerability data (e.g., diarrhea incidence ≥20% in early phases) .
- Microbiome analysis : Investigating gut microbiota shifts due to resin-induced bile acid changes, which may exacerbate GI symptoms .
Q. What methodological approaches resolve contradictions in this compound’s impact on cardiovascular risk markers?
Discrepancies in LDL-C and HbA1c outcomes across studies require:
- Meta-regression : Pooling data from heterogeneous trials (e.g., varying dialysis modalities) to identify confounding variables .
- Pathway analysis : Using multivariate models to dissect this compound’s direct effects (phosphate binding) vs. indirect effects (bile acid-mediated lipid modulation) .
- Longitudinal cohorts : Tracking cardiovascular events (e.g., MI, stroke) over ≥2 years to validate surrogate markers .
Q. How should researchers design studies to assess this compound’s long-term safety in CKD patients?
- Post-marketing surveillance : Leveraging registries to monitor rare adverse events (e.g., vitamin D deficiency, mineral bone disorders) over 5+ years .
- Nested case-control studies : Comparing this compound-treated patients with matched controls on calcium-based binders for outcomes like vascular calcification .
- Toxicokinetic profiling : Measuring resin accumulation in GI tissues via biopsy or imaging in preclinical models .
Q. What experimental strategies address this compound’s drug interaction potential in polypharmacy scenarios?
- In vitro adsorption assays : Testing this compound’s binding affinity for common drugs (e.g., warfarin, digoxin) under simulated GI conditions .
- Pharmacokinetic studies : Administering this compound with probe drugs in healthy volunteers, with staggered dosing (e.g., 2-hour separation) to minimize interactions .
- Real-world data mining : Using EHRs to identify interaction signals (e.g., reduced levothyroxine absorption) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
